1-[2-(4-Chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
Overview
Description
1-[2-(4-Chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is a complex organic compound that features a pyridine ring substituted with a chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid typically involves multi-step organic reactions One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to form the pyridine ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2-(4-Chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Bromophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
- 1-[2-(4-Fluorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
- 1-[2-(4-Methylphenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
Uniqueness
1-[2-(4-Chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as bromine, fluorine, or methyl groups.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-11-4-1-9(2-5-11)12(17)8-16-7-10(14(19)20)3-6-13(16)18/h1-7H,8H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIJATXQRCLKPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=C(C=CC2=O)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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